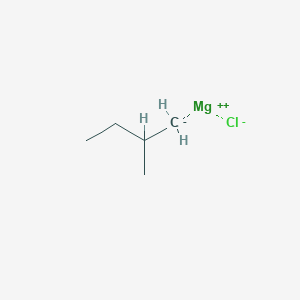
2-Methylbutylmagnesium chloride, 0.5M THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are commonly used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of 2-Methylbutylmagnesium chloride is C5H11ClMg . It consists of a 2-methylbutyl group (C5H11) bonded to a magnesium atom, which is in turn bonded to a chlorine atom .Physical And Chemical Properties Analysis
2-Methylbutylmagnesium chloride is a liquid at room temperature . It is highly reactive and sensitive to air and moisture . It is also incompatible with oxidizing agents and bases .Mécanisme D'action
Target of Action
2-Methylbutylmagnesium chloride, also known as MFCD17171291, is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are the electrophilic carbon atoms present in various organic compounds .
Mode of Action
The mode of action of 2-Methylbutylmagnesium chloride involves the nucleophilic attack on the electrophilic carbon atom of an organic compound . The magnesium atom in the Grignard reagent carries a partial negative charge and thus acts as a strong base and nucleophile . This allows it to attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The exact biochemical pathways affected by 2-Methylbutylmagnesium chloride can vary depending on the specific organic compound it reacts with . In general, it is involved in the synthesis of a wide range of organic compounds, including alcohols, acids, and ketones .
Pharmacokinetics
As a Grignard reagent, 2-Methylbutylmagnesium chloride is typically used in laboratory settings for chemical synthesis It’s worth noting that Grignard reagents, including 2-Methylbutylmagnesium chloride, are known to react violently with water .
Result of Action
The result of the action of 2-Methylbutylmagnesium chloride is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used .
Action Environment
The action of 2-Methylbutylmagnesium chloride is highly sensitive to environmental factors . It is air and moisture sensitive, reacting violently with water . Therefore, it must be handled under an inert atmosphere and in anhydrous conditions . It is also incompatible with oxidizing agents and bases .
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;2-methanidylbutane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPTZOBZPKVEAE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutylmagnesium chloride, 0.5M THF | |
CAS RN |
32115-62-1 |
Source


|
| Record name | 32115-62-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














